Hexadec-9-enamide
Description
Hexadec-9-enamide (synonyms: Palmitoleamide, (Z)-hexadec-9-enamide) is a mono-unsaturated fatty acid amide with a 16-carbon backbone and a cis-configured double bond at the ninth position. Its molecular formula is C₁₆H₃₁NO (molecular weight: 253.24 g/mol) . Structurally, it belongs to the fatty acid amide family, characterized by a hydrocarbon chain linked to an amide group.
This compound is implicated in lipid signaling pathways, particularly in ceramide synthesis. For example, it serves as a precursor in the synthesis of (Z)-N-([2S,3R,E]-1,3-dihydroxyoctadec-4-en-2-yl)this compound, a ceramide derivative involved in mitochondrial regulation . Its pharmacological relevance is under investigation, though current studies emphasize its structural role in lipid metabolism.
Structure
2D Structure
Properties
IUPAC Name |
hexadec-9-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPQTVNCCVPGFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amidation of Hexadec-9-enoic Acid
The most straightforward route involves reacting hexadec-9-enoic acid with ammonia or an amine under controlled conditions. Activation of the carboxylic acid is typically achieved via conversion to an acid chloride or mixed anhydride. For example, treatment of hexadec-9-enoic acid with thionyl chloride ($$ \text{SOCl}_2 $$) yields the corresponding acid chloride, which subsequently reacts with aqueous ammonia to form the amide.
Mechanistic Considerations :
- Acid chloride formation:
$$
\text{RCOOH} + \text{SOCl}2 \rightarrow \text{RCOCl} + \text{SO}2 + \text{HCl}
$$ - Nucleophilic acyl substitution:
$$
\text{RCOCl} + \text{NH}3 \rightarrow \text{RCONH}2 + \text{HCl}
$$
This method, while efficient, often requires stringent anhydrous conditions and yields moderate results (60–75%) due to competing hydrolysis.
Coupling Reagent-Mediated Amidation
Modern protocols employ coupling agents such as $$ \text{HBTU} $$ (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and $$ \text{HOBt} $$ (hydroxybenzotriazole) to facilitate amide bond formation under milder conditions. For instance, a 64% yield was achieved by reacting hexadec-9-enoic acid with ammonium chloride in dimethylformamide ($$ \text{DMF} $$) using $$ \text{HBTU} $$ and $$ \text{HOBt} $$ as activators.
Optimization Parameters :
- Solvent: $$ \text{DMF} $$ or dichloromethane ($$ \text{DCM} $$).
- Temperature: Room temperature to 40°C.
- Base: $$ \text{N,N-Diisopropylethylamine} $$ ($$ \text{DIPEA} $$) for acid scavenging.
Catalytic Asymmetric Synthesis
Enantioselective Photoredox Catalysis
Recent advances in photoredox catalysis enable stereocontrolled synthesis of unsaturated amides. A dual catalytic system combining rhodamine B ($$ \text{RhB} $$) as a photoredox catalyst and a copper(II)-bisoxazoline ($$ \text{Cu(CN)}_2 $$-$$ \text{BOX} $$) complex achieves enantioselective cyanation of alkenes, adaptable for amide synthesis.
Reaction Setup :
Transition Metal-Catalyzed Alkene Functionalization
Molybdenum-based catalysts, such as $$ \text{Mo(NAr)(CHCMe}2\text{Ph)(OR)}2 $$, facilitate ring-closing alkyne metathesis ($$ \text{RCAM} $$) for constructing unsaturated amide backbones. For example, cycloalkyne intermediates generated via $$ \text{RCAM} $$ undergo hydrogenation to yield (Z)-configured alkenes.
Key Steps :
- RCAM :
$$
\text{Mo-catalyst} + \text{alkyne} \rightarrow \text{cycloalkyne} + \text{byproducts}
$$ - Lindlar Hydrogenation :
$$
\text{cycloalkyne} + \text{H}2 \xrightarrow{\text{Pd/CaCO}3} (Z)\text{-alkene}
$$
Biocatalytic Approaches
Enzyme-Mediated Amidation
Pyridoxal 5′-phosphate ($$ \text{PLP} $$)-dependent enzymes enable stereoselective amidation under aqueous conditions. A 2023 study demonstrated the synthesis of non-canonical amino acids via photoredox-biocatalytic cascades, a strategy applicable to Hexadec-9-enamide.
Procedure :
- Radical Generation : $$ \text{RhB} $$-mediated photoredox activation of alkylborates.
- Enzymatic Coupling : $$ \text{PLP} $$-dependent β-elimination and amine exchange.
- Yield : 24–73% with 12–96% $$ \text{e.e.} $$.
Comparative Analysis of Synthesis Methods
Chemical Reactions Analysis
Types of Reactions
Hexadec-9-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert this compound into other amide derivatives.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Iron salts and specific ligands are commonly used in the oxidative desaturation of this compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used to reduce this compound.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions to modify the structure of this compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative desaturation can lead to the formation of β-halogenated enamides .
Scientific Research Applications
Scientific Research Applications of Hexadec-9-enamide
This compound, also known as Palmitoleamide or N-palmitoylethanolamine (PEA), is a fatty acid amide that has attracted considerable attention for its diverse biological activities. These activities have spurred interest in its potential therapeutic applications. This article delves into the mechanisms of action, research findings, and potential therapeutic applications of this compound, supported by relevant data and case studies.
Biological Activities
This compound interacts with several biological receptors, influencing various physiological processes:
- PPAR-α (Peroxisome Proliferator-Activated Receptor Alpha): Activates PPAR-α, which plays a crucial role in lipid metabolism and inflammation regulation.
- GPR55 and GPR119: These G-protein coupled receptors are involved in modulating energy homeostasis and inflammatory responses.
This compound exhibits a range of biological activities:
- Anti-inflammatory Effects: Research indicates that this compound can reduce pro-inflammatory cytokines such as IL-12p40 and IFN-gamma in various models, suggesting its potential in treating inflammatory diseases.
- Neuroprotective Properties: It has been shown to protect neuronal cells from damage, which may have implications for neurodegenerative diseases.
- Analgesic Effects: This compound has demonstrated pain-relieving properties in animal models, providing insight into its potential use for chronic pain management.
Scientific Research Applications
Palmitoleamide has a wide range of scientific research applications:
- Chemistry: Used as a model compound in studies of fatty acid amides and their chemical properties.
- Biology: Investigated for its role as a metabolite in various biological systems.
- Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
- Industry: Utilized in the production of bio-based materials and as a precursor for the synthesis of other bioactive compounds.
Potential Applications
Given its biological activities, this compound holds promise for various therapeutic applications:
- Chronic Pain Management: Its analgesic properties could be leveraged in developing new pain relief medications.
- Neurodegenerative Diseases: The neuroprotective effects suggest potential use in conditions like Alzheimer's disease.
- Metabolic Disorders: Its role in lipid metabolism indicates possible applications in obesity and related metabolic syndromes.
Case Studies
Inflammatory Disease Model: In a study involving BALB/c mice, this compound was administered prior to lipopolysaccharide (LPS) injection. Results showed a significant reduction in serum cytokine levels compared to controls, indicating its effectiveness in mitigating inflammatory responses.
Metabolomic Analysis: A study on obese mice revealed that this compound's levels were significantly altered in response to high-fat diets. This suggests its role as a biomarker for metabolic disturbances associated with obesity and hypertriglyceridemia.
Data Table: Summary of Biological Activities
| Biological Activity | Description |
|---|---|
| Anti-inflammatory | Reduces pro-inflammatory cytokines (IL-12p40, IFN-gamma) in various models |
| Neuroprotective | Protects neuronal cells from damage, potential implications for neurodegenerative diseases |
| Analgesic | Demonstrates pain-relieving properties in animal models, potential use for chronic pain management |
| Lipid Metabolism | Activates PPAR-α, crucial for lipid metabolism regulation |
| Energy Homeostasis | Modulates energy homeostasis through GPR55 and GPR119 |
| Metabolic Disturbances | Altered levels in obese mice on high-fat diets, suggests a role as a biomarker for metabolic disturbances associated with obesity and hypertriglyceridemia |
Mechanism of Action
The mechanism of action of hexadec-9-enamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and substitution, which modify its structure and activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between Hexadec-9-enamide and related fatty acid amides:
Key Observations:
- Chain Length and Unsaturation: this compound (C16:1) has a shorter chain and one double bond compared to Oleamide (C18:1) and Linoleamide (C18:2). Saturation status significantly impacts solubility; saturated Palmitamide exhibits higher extractability than unsaturated this compound .
- Stability: Ethanolamide derivatives like (Z)-N-(2-Hydroxyethyl)this compound require storage at -20°C under inert conditions, suggesting lower stability than non-hydroxylated analogs .
Biological Activity
Hexadec-9-enamide, also known as palmitoleamide, is a fatty acid amide that has gained attention due to its diverse biological activities. This compound is notable for its potential therapeutic applications, particularly in the fields of oncology and metabolic diseases. This article will explore the biological activity of this compound, supported by research findings, case studies, and comparative analyses.
This compound is characterized by a long hydrocarbon chain with a double bond and an amide functional group. It can be synthesized through various methods, including:
- Selective Desaturation of Amides : Utilizing iron-assisted catalysts to achieve regioselective oxidative desaturation.
- Electrophilic Activation of Amides : A one-step reaction involving lithium hexamethyldisilazide (LiHMDS) and triflic anhydride.
These synthetic routes allow for the efficient production of this compound for further biological testing .
The biological activity of this compound is mediated through its interaction with specific molecular targets and pathways. The compound has been shown to influence lipid metabolism, apoptosis, and cell signaling pathways. Its mechanism involves:
- Regulation of Ceramide Distribution : this compound affects the distribution of ceramides within cells, which are crucial for cell signaling and apoptosis .
- Cytotoxicity Against Cancer Cells : Studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines, making it a candidate for cancer therapy .
Biological Activity Findings
Research has demonstrated several key biological activities associated with this compound:
- Cytotoxic Effects :
- Anti-inflammatory Properties :
- Neuroprotective Effects :
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound on breast cancer cells (MCF-7) and reported a dose-dependent increase in apoptosis markers .
- Inflammation Model : In a murine model of inflammation, this compound treatment resulted in reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
Comparative Analysis
This compound can be compared with similar compounds to highlight its unique properties:
Q & A
What are the established synthesis routes for Hexadec-9-enamide, and what purity benchmarks are recommended for experimental reproducibility?
Basic Research Focus
this compound can be synthesized via esterification of hexadec-9-enoic acid with ethanol, as detailed in safety data sheets (CAS 54546-22-4) . Key steps include acid catalysis, reflux conditions, and purification via fractional distillation. Purity benchmarks (>95% by GC-MS) are critical for reproducibility; use NIST-validated gas chromatography protocols with internal standards (e.g., n-alkanes) to verify purity . Include detailed procedural logs, such as reaction times, solvent ratios, and temperature gradients, to ensure replicability .
Which spectroscopic and chromatographic methods are validated for characterizing this compound’s structural and physicochemical properties?
Basic Research Focus
Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) are standard for structural confirmation. For FTIR, focus on carbonyl (C=O, ~1740 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) peaks. High-resolution mass spectrometry (HRMS) should confirm molecular ion mass (theoretical: 283.45 g/mol) . Gas chromatography (GC) with flame ionization detection, cross-referenced against NIST databases, is recommended for purity analysis . Report retention indices and column specifications (e.g., DB-5MS, 30 m × 0.25 mm) .
How can researchers resolve contradictions in reported bioactivity data for this compound across different pharmacological studies?
Advanced Research Focus
Contradictions often arise from variability in experimental models or dosage regimes. Conduct a systematic review of methodologies: compare cell lines (e.g., HEK293 vs. HeLa), assay conditions (e.g., serum concentration), and negative controls. Use sensitivity analysis to test key assumptions, such as IC₅₀ variability due to solvent choice (DMSO vs. ethanol) . Employ meta-analytical tools to quantify heterogeneity (I² statistic) and adjust for publication bias . Replicate disputed studies with standardized protocols (e.g., OECD guidelines) to isolate confounding variables .
What advanced statistical methods are suitable for analyzing dose-response relationships in this compound’s pharmacological studies?
Advanced Research Focus
Non-linear regression models (e.g., four-parameter logistic curves) are ideal for dose-response analysis. Calculate EC₅₀ values using software like GraphPad Prism, ensuring error bars represent 95% confidence intervals . For multi-concentration studies, apply ANOVA with post-hoc Tukey tests to compare group means. Address outliers via Grubbs’ test or robust statistical methods (e.g., RANSAC). Report effect sizes (Cohen’s d) and power analysis (α = 0.05, β = 0.2) to validate significance .
How should researchers design controlled experiments to investigate this compound’s metabolic stability in vivo?
Advanced Research Focus
Use a randomized block design with matched animal cohorts (e.g., Sprague-Dawley rats, n ≥ 6/group). Control for diet, circadian rhythm, and administration route (oral vs. intravenous). Collect plasma samples at fixed intervals (0, 15, 30, 60, 120 min) and analyze via LC-MS/MS. Include a stable isotope-labeled internal standard (e.g., this compound-d₃) to correct for matrix effects . Validate pharmacokinetic models (e.g., non-compartmental analysis) using Akaike’s information criterion (AIC) .
What methodologies are recommended for ensuring reproducibility in this compound’s synthetic scale-up processes?
Basic Research Focus
Document scalability parameters, such as stirring rate (Reynolds number > 10⁴ for turbulent flow) and heat transfer coefficients. Use design of experiments (DoE) to optimize variables (e.g., catalyst loading, temperature). Validate batch consistency via process analytical technology (PAT), such as in-line FTIR for real-time monitoring . Archive raw data (e.g., HPLC chromatograms, NMR spectra) in FAIR-compliant repositories with detailed metadata .
How can researchers address discrepancies in reported solubility profiles of this compound across solvents?
Advanced Research Focus
Discrepancies may stem from measurement techniques (e.g., shake-flask vs. nephelometry). Standardize protocols per ICH Q1A guidelines: equilibrate solutions at 25°C ± 0.5°C for 24 hours, filter (0.22 µm), and quantify via UV-Vis at λ_max (~210 nm) . Use Hansen solubility parameters to predict solvent compatibility and validate with experimental data . Report uncertainties (e.g., ±5% RSD) and use Bland-Altman plots to compare methods .
What are the best practices for synthesizing and characterizing novel derivatives of this compound?
Advanced Research Focus
For derivative synthesis, prioritize atom-economical routes (e.g., amide coupling via EDC/HCl). Characterize intermediates with ¹³C NMR DEPT-135 to confirm functionalization sites. Use computational tools (e.g., Gaussian for DFT calculations) to predict reactivity and validate with experimental results . Publish crystallographic data (CCDC deposition) for novel derivatives to enable structural verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
